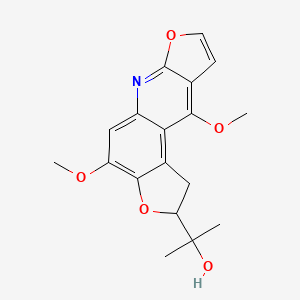

Empagliflozin R/S-Furanose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

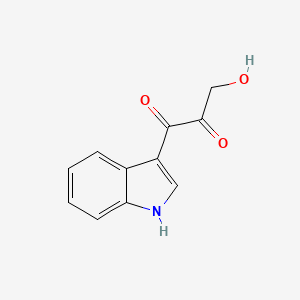

Empagliflozin R/S-Furanose is a synthetic derivative of Empagliflozin, a compound used primarily in the treatment of type II diabetes mellitus. This compound is known for its ability to inhibit the activity of dipeptidyl peptidase 4 (DPP-4) and reduce postprandial glucose levels in healthy subjects . This compound has shown efficacy in lowering blood sugar and hemoglobin A1c levels in patients with type II diabetes mellitus or impaired glucose tolerance .

Preparation Methods

The preparation of Empagliflozin R/S-Furanose involves several synthetic routes and reaction conditions. One of the methods includes the reduction of a compound of formula 14 in the presence of a reducing agent . The process for the preparation of Empagliflozin has been disclosed in various patents, highlighting novel intermediates and improved processes . Industrial production methods often involve the use of high-quality reference standards for accurate results .

Chemical Reactions Analysis

Empagliflozin R/S-Furanose undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include reducing agents and specific reaction conditions to obtain the desired products . The major products formed from these reactions are typically derivatives of Empagliflozin, which retain the core structure of the compound while exhibiting different functional groups .

Scientific Research Applications

Empagliflozin R/S-Furanose has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology and medicine, it is utilized in the research and development of new drugs for the treatment of type II diabetes mellitus . The compound has also shown potential in reducing hospitalizations for heart failure and the number of deaths from cardiovascular causes . Additionally, it is used in the study of nephroprotective effects and the treatment of chronic kidney disease .

Mechanism of Action

Empagliflozin R/S-Furanose exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidneys . By preventing glucose reabsorption, the compound increases the amount of glucose excreted in the urine, thereby lowering blood glucose levels . The molecular targets and pathways involved include the inhibition of NHE1 (Na+/H+ exchanger 1), which plays a role in cardiomyocyte oxidative stress modulation and myocardial extracellular matrix remodeling .

Comparison with Similar Compounds

Empagliflozin R/S-Furanose is unique compared to other similar compounds due to its high selectivity for SGLT2 over SGLT1 . Similar compounds include Canagliflozin and Dapagliflozin, which are also SGLT2 inhibitors used in the treatment of type II diabetes mellitus . this compound has shown a higher selectivity and efficacy in reducing blood glucose levels and improving cardiovascular outcomes .

Properties

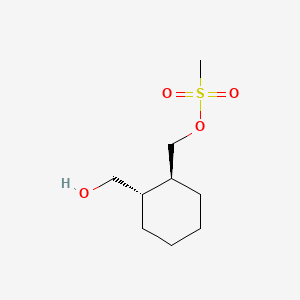

Molecular Formula |

C23H27ClO7 |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

(3R,4R,5R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22?,23+/m0/s1 |

InChI Key |

RAQUDPJZAZMKRD-OMIXLWJZSA-N |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)Cl |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)

![3-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13837906.png)

![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)